Cas no 1909337-34-3 (3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride)

3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride structure
1909337-34-3 structure
商品名:3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride
CAS番号:1909337-34-3
MF:
メガワット:
MDL:MFCD29762870
CID:4629400
PubChem ID:121553610

3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
    • 3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride
    • MDL: MFCD29762870

3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM420056-100mg
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
1909337-34-3 95%+
100mg
$303 2023-03-24
Enamine
EN300-256738-0.1g
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
1909337-34-3 95%
0.1g
$257.0 2024-06-19
Enamine
EN300-256738-1.0g
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
1909337-34-3 95%
1.0g
$743.0 2024-06-19
Chemenu
CM420056-500mg
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
1909337-34-3 95%+
500mg
$714 2023-03-24
Aaron
AR01C4HI-5g
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
1909337-34-3 95%
5g
$2984.00 2023-12-14
A2B Chem LLC
AW44202-500mg
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
1909337-34-3 95%
500mg
$645.00 2024-04-20
1PlusChem
1P01C496-500mg
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
1909337-34-3 95%
500mg
$778.00 2024-06-17
1PlusChem
1P01C496-100mg
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
1909337-34-3 95%
100mg
$369.00 2024-06-17
Aaron
AR01C4HI-500mg
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
1909337-34-3 95%
500mg
$822.00 2025-02-09
A2B Chem LLC
AW44202-100mg
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
1909337-34-3 95%
100mg
$306.00 2024-04-20

3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride 関連文献

3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chlorideに関する追加情報

Introduction to 3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride (CAS No. 1909337-34-3)

3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride, identified by its CAS number 1909337-34-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as key intermediates in the synthesis of various biologically active molecules. The presence of a trifluoromethyl group and a thiazole core in its structure imparts unique electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents.

The thiazole scaffold is a heterocyclic compound consisting of a sulfur atom and a nitrogen atom in a five-membered ring. This structural motif is renowned for its prevalence in numerous natural products and pharmacologically active compounds, including antibiotics, antivirals, and anticancer agents. The incorporation of a sulfonyl chloride functionality at the 4-position of the thiazole ring enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This characteristic makes 3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride particularly useful in the construction of more complex molecular architectures.

The trifluoromethyl group is another critical feature of this compound, contributing to its lipophilicity and metabolic stability. In drug design, trifluoromethyl groups are often incorporated to improve pharmacokinetic properties such as bioavailability and half-life. Recent studies have highlighted the role of trifluoromethylated compounds in modulating enzyme activity and receptor binding affinity, which can lead to enhanced therapeutic efficacy. The combination of these two distinct structural elements—thiazole and trifluoromethyl—makes 3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of thiazole-based sulfonamides due to their demonstrated biological activity. Sulfonamides are known for their ability to interact with biological targets such as enzymes and receptors, often leading to inhibitory effects that can be exploited for therapeutic purposes. The sulfonyl chloride derivative of thiazole provides an efficient entry point for synthesizing sulfonamides by reacting with various nucleophiles, including amines and alcohols. This versatility has been leveraged in several research endeavors aimed at identifying novel drug candidates.

One notable application of 3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit kinase activity, researchers aim to disrupt aberrant signaling networks that drive pathological processes. The structural features of this compound make it an attractive scaffold for developing kinase inhibitors, particularly those targeting tyrosine kinases and serine/threonine kinases.

Another area where this compound has shown promise is in the development of antimicrobial agents. The rise of antibiotic-resistant bacteria has necessitated the discovery of new classes of antimicrobial compounds. Thiazole derivatives have been investigated for their potential antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The presence of both thiazole and trifluoromethyl groups may enhance the antimicrobial efficacy by improving membrane penetration and target binding affinity.

The synthetic utility of 3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride extends beyond pharmaceutical applications. It has been utilized in materials science for the development of advanced polymers and coatings that exhibit improved thermal stability and chemical resistance. The sulfonyl chloride functionality allows for covalent attachment to various substrates, enabling the creation of functionalized materials with tailored properties.

Recent advancements in computational chemistry have further facilitated the exploration of 3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride as a lead compound. Molecular modeling studies have been employed to predict its interaction with biological targets, providing insights into potential binding modes and drug-like properties. These computational approaches have complemented experimental efforts by identifying promising derivatives with enhanced activity or selectivity.

In conclusion, 3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonyl chloride (CAS No. 1909337-34-3) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features—combining a thiazole core with a trifluoromethyl group and a sulfonyl chloride moiety—make it a versatile intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a valuable tool in chemical biology and drug discovery.

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